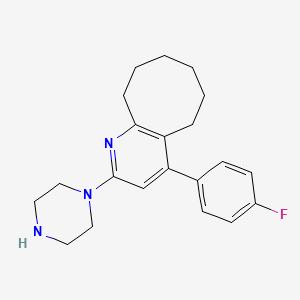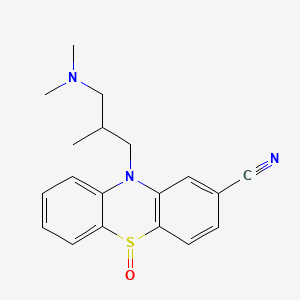
Cyamémazine sulfoxyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyamemazine sulfoxide is a metabolite of cyamemazine, a phenothiazine derivative primarily used as an antipsychotic and anxiolytic agent. Cyamemazine is known for its unique pharmacological profile, which includes potent antagonistic effects on serotonin receptors, particularly 5-hydroxytryptamine receptor 2A and 5-hydroxytryptamine receptor 2C . Cyamemazine sulfoxide retains some of these properties, contributing to the overall therapeutic effects of cyamemazine.
Applications De Recherche Scientifique
Cyamemazine sulfoxide has several applications in scientific research:
Pharmacological Studies: It is used to study the metabolism and pharmacokinetics of cyamemazine in vivo.
Receptor Binding Studies: The compound helps in understanding the binding affinity and selectivity of cyamemazine and its metabolites towards different serotonin and dopamine receptors.
Analytical Chemistry: Cyamemazine sulfoxide serves as an internal standard in mass spectrometry and chromatography studies.
Mécanisme D'action
Target of Action
Cyamemazine Sulfoxide is a metabolite of Cyamemazine, a typical antipsychotic drug of the phenothiazine class . The primary targets of Cyamemazine are dopamine D2 receptors and serotonin 5-HT2A receptors . These receptors play a crucial role in regulating mood and behavior.
Mode of Action
Cyamemazine Sulfoxide, similar to its parent compound Cyamemazine, likely interacts with its targets by blocking the dopamine D2 and serotonin 5-HT2A receptors . This blocking action inhibits the overactivity of dopamine and serotonin in the brain, which can lead to symptoms of schizophrenia and psychosis-associated anxiety .
Biochemical Pathways
It is known that the blocking of dopamine d2 and serotonin 5-ht2a receptors can affect multiple downstream neurotransmitter systems and neural circuits . This can lead to a reduction in symptoms of schizophrenia and psychosis-associated anxiety .
Pharmacokinetics
Cyamemazine is metabolized in the liver into two main metabolites: monodesmethyl cyamemazine and cyamemazine sulfoxide It is known that the plasma levels of n-desmethyl cyamemazine, another metabolite of cyamemazine, can reach steady-state levels at 2 to 12 times higher than those of cyamemazine .
Analyse Biochimique
Cellular Effects
Its parent compound, Cyamemazine, is known to have potent anxiolytic effects and lacks extrapyramidal side effects due to its interaction with 5-HT2C receptors
Molecular Mechanism
Its parent compound, Cyamemazine, behaves like an atypical antipsychotic due to its potent anxiolytic effects (5-HT2C) and lack of extrapyramidal side effects (5-HT2A)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cyamemazine sulfoxide typically involves the oxidation of cyamemazine. This can be achieved using various oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of cyamemazine sulfoxide follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to maintain product purity and consistency. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography ensures high-quality output .
Analyse Des Réactions Chimiques
Types of Reactions: Cyamemazine sulfoxide primarily undergoes reduction and substitution reactions. The sulfoxide group can be reduced back to the parent compound, cyamemazine, using reducing agents like sodium borohydride . Additionally, the compound can participate in nucleophilic substitution reactions due to the presence of the sulfoxide group.
Common Reagents and Conditions:
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Reduction: Cyamemazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Cyamemazine: The parent compound with a broader receptor profile.
Monodesmethyl Cyamemazine: Another metabolite with high affinity for serotonin receptors.
Uniqueness: Cyamemazine sulfoxide is unique due to its specific receptor binding profile and its role as a metabolite that contributes to the overall pharmacological effects of cyamemazine. Unlike monodesmethyl cyamemazine, which has a higher affinity for serotonin receptors, cyamemazine sulfoxide shows a balanced affinity for both serotonin and dopamine receptors, making it a valuable compound for studying the pharmacodynamics of cyamemazine .
Propriétés
IUPAC Name |
10-[3-(dimethylamino)-2-methylpropyl]-5-oxophenothiazine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-14(12-21(2)3)13-22-16-6-4-5-7-18(16)24(23)19-9-8-15(11-20)10-17(19)22/h4-10,14H,12-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPHNCFJFKSBMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)C#N)CN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747386 |
Source


|
| Record name | 10-[3-(Dimethylamino)-2-methylpropyl]-5-oxo-5,10-dihydro-5lambda~4~-phenothiazine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13384-45-7 |
Source


|
| Record name | 10-[3-(Dimethylamino)-2-methylpropyl]-5-oxo-5,10-dihydro-5lambda~4~-phenothiazine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

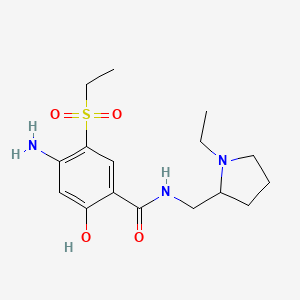
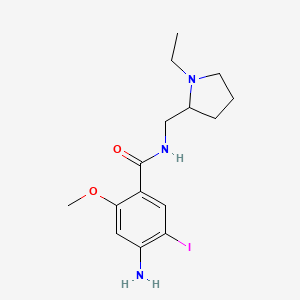
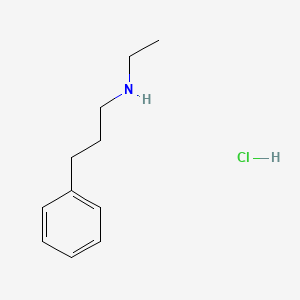
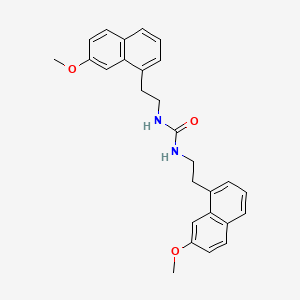
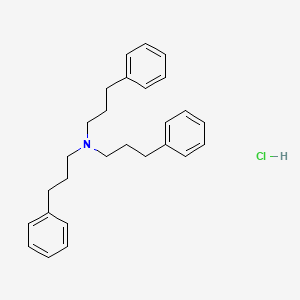
![Methyl 3-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B602169.png)
![1-((2'-Carbamimidoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B602172.png)
![1-((2'-Cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B602173.png)
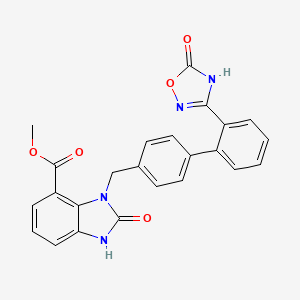
![2-(4-Ethylpiperazin-1-yl)-4-(4-(4-ethylpiperazin-1-yl)phenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine](/img/structure/B602176.png)
